molecular formula C10H7N3O2 B13855263 1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid

1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid

Cat. No.: B13855263
M. Wt: 201.18 g/mol
InChI Key: FUXOQPVZTJGPPC-UHFFFAOYSA-N
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Description

1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    1H-pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Benzimidazole: Shares the benzimidazole core but lacks the pyrazole ring, leading to different chemical properties and applications.

    Indazole: A benzo-fused pyrazole with distinct pharmacological activities.

Uniqueness: 1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid is unique due to its combined pyrazole and benzimidazole structures, which confer a distinct set of chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its individual components.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c14-10(15)7-5-9-11-6-3-1-2-4-8(6)13(9)12-7/h1-5,12H,(H,14,15)

InChI Key

FUXOQPVZTJGPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)C(=O)O

Origin of Product

United States

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